6-Chloro-3-methylpyridin-2-amine is a heterocyclic aromatic compound characterized by its six-membered pyridine ring, which includes one nitrogen atom. The compound has the molecular formula C₆H₇ClN₂ and a molecular weight of approximately 142.59 g/mol. It features a chlorine atom at the 6-position, a methyl group at the 3-position, and an amino group at the 2-position of the pyridine ring. This unique substitution pattern influences its chemical properties and biological activity, making it an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
There is no current information available on the specific mechanism of action of 6-Cl-3-Me-2-AP.
As with most chemicals, it is advisable to handle 6-Cl-3-Me-2-AP with caution due to the absence of specific safety data. Here are some general safety considerations for handling chlorinated and amine-containing compounds:
The chemical behavior of 6-Chloro-3-methylpyridin-2-amine includes several notable reactions:
The synthesis of 6-Chloro-3-methylpyridin-2-amine can be achieved through various methods:
These synthetic routes underline the compound's significance as a building block in organic chemistry.
6-Chloro-3-methylpyridin-2-amine serves various applications:
Despite limited specific interaction studies available for 6-Chloro-3-methylpyridin-2-amine, compounds with similar structures have been examined for their interactions with biological systems. For instance, nitrogen-containing heterocycles often engage in hydrogen bonding and electrostatic interactions with proteins and enzymes. Understanding these interactions is crucial for predicting the pharmacokinetics and pharmacodynamics of related compounds.
Several compounds share structural similarities with 6-Chloro-3-methylpyridin-2-amine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Similarity Score |
---|---|---|
6-Chloro-5-methylpyridin-2-amine | Methyl group at the 5-position | 0.94 |
6-Chloro-4-methylpyridin-3-amine | Methyl group at the 4-position | 0.94 |
6-Chloro-5-(trifluoromethyl)pyridin-3-amine | Trifluoromethyl group at the 5-position | 0.79 |
2-Chloro-3-methyl-5-nitropyridine | Nitro group at the 5-position | 0.79 |
2-Bromo-6-chloro-5-methylpyridin-3-amine | Bromo substitution at the 2-position | 0.79 |
These compounds illustrate variations in substitution patterns that affect their chemical behavior and potential applications. The unique arrangement of functional groups in 6-Chloro-3-methylpyridin-2-amine distinguishes it from its analogs, potentially influencing its reactivity and biological properties.